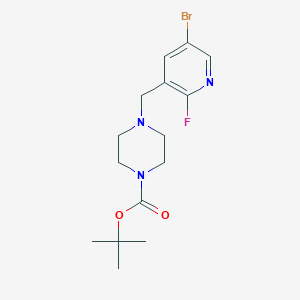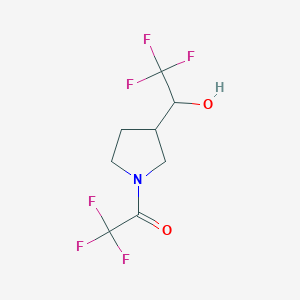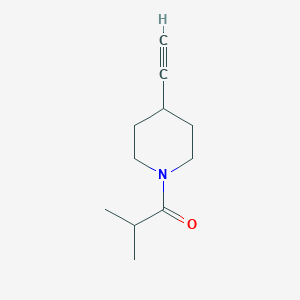
Biotin-PEG4-CH2COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ビオチン-PEG4-CH2COOHは、ビオチン、ポリエチレングリコール(PEG)スペーサー、およびカルボン酸基からなるビオチン化試薬です。ビオチンは、アビジンおよびストレプトアビジンタンパク質に高い親和性で結合する、小型の天然に存在するビタミンです。PEGスペーサーは、ビオチン化された分子に水溶性を付与し、さまざまな生物学的および化学的用途で役立ちます。
準備方法
合成経路および反応条件
ビオチン-PEG4-CH2COOHの合成は、通常、ビオチンとPEGスペーサーおよびカルボン酸基のコンジュゲーションを含みます。一般的な方法の1つは、ビオチンから始めて、N-ヒドロキシスクシンイミド(NHS)エステルなどの反応性基を持つPEG誘導体と反応させることです。 反応は、ジメチルスルホキシド(DMSO)またはジメチルホルムアミド(DMF)などの有機溶媒中で、穏やかな条件(pH 7〜9)で行い、アミド結合を形成します .
工業生産方法
工業的な設定では、ビオチン-PEG4-CH2COOHの生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動反応器と精製システムの使用が含まれ、高収率と純度が保証されます。 最終製品は通常凍結乾燥され、低温で保管して安定性を維持します .
化学反応の分析
反応の種類
ビオチン-PEG4-CH2COOHは、以下を含むさまざまな化学反応を受けることができます。
求核置換: カルボン酸基は、求核試薬と反応してエステルまたはアミドを形成できます。
クリックケミストリー: PEGスペーサーは、銅触媒アザイド-アルキン環状付加(CuAAC)反応に参加できます.
一般的な試薬および条件
求核置換: 一般的な試薬には、アルコールまたはアミンが含まれ、反応は通常、ジシクロヘキシルカルボジイミド(DCC)またはN、N'-ジイソプロピルカルボジイミド(DIC)などのカップリング剤の存在下で行われます。
クリックケミストリー: 反応には、銅触媒とアザイド含有分子が必要です.
主要な製品
エステルおよびアミド: 求核置換反応から形成されます。
トリアゾール: クリックケミストリー反応から形成されます.
科学研究への応用
ビオチン-PEG4-CH2COOHは、科学研究で幅広い用途があります。
化学: 小さな分子やポリマーのビオチン化に使用され、検出と精製を容易にします。
生物学: さまざまなアッセイやイメージング技術でタンパク質、核酸、その他の生体分子の標識に使用されます.
科学的研究の応用
Biotin-PEG4-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used for biotinylation of small molecules and polymers to facilitate their detection and purification.
作用機序
ビオチン-PEG4-CH2COOHは、ビオチンとアビジンまたはストレプトアビジンタンパク質の高度な親和性結合を通じてその効果を発揮します。この相互作用は迅速かつ安定しており、ビオチン化分子の効率的な捕捉と検出を可能にします。 PEGスペーサーは溶解性を高め、立体障害を低減し、結合プロセスを促進します .
類似化合物との比較
類似化合物
ビオチン-PEG4-NHSエステル: 構造が似ていますが、カルボン酸基の代わりにNHSエステル基を含んでいます.
ビオチン-PEG4-DBCO: ジベンゾシクロオクチン(DBCO)基を含んでおり、銅フリーのクリックケミストリーに適しています
独自性
ビオチン-PEG4-CH2COOHは、さまざまな求核試薬との多様なコンジュゲーションを可能にするカルボン酸基によってユニークです。 PEGスペーサーは、炭化水素スペーサーを持つビオチン化試薬と比較して、溶解性を高め、凝集を低減します .
特性
分子式 |
C20H35N3O8S |
|---|---|
分子量 |
477.6 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C20H35N3O8S/c24-17(4-2-1-3-16-19-15(14-32-16)22-20(27)23-19)21-5-6-28-7-8-29-9-10-30-11-12-31-13-18(25)26/h15-16,19H,1-14H2,(H,21,24)(H,25,26)(H2,22,23,27) |
InChIキー |
WXNAEKQNQXXLGE-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCC(=O)O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate](/img/structure/B12074728.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12074742.png)
![[1-(propan-2-yl)-1H-indol-7-yl]methanamine](/img/structure/B12074745.png)











